2,5-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2,5-difluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-11-18(23)22-8-2-3-12-4-6-14(10-16(12)22)21-27(24,25)17-9-13(19)5-7-15(17)20/h4-7,9-10,21H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDDYPRPFKGRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies highlighting its efficacy against various biological targets.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-methoxyacetyl derivatives with tetrahydroquinoline intermediates. The synthesis typically involves:
- Formation of Tetrahydroquinoline : The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.
- Acetylation : The introduction of the methoxyacetyl group is achieved through acetylation reactions.
- Fluorination : The addition of fluorine atoms at the 2 and 5 positions on the aromatic ring is performed using fluorinating agents.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays revealed significant cytotoxic effects against various cancer cell lines including:
- MCF-7 (breast cancer) : IC50 values indicated potent inhibition of cell proliferation.
- HCT-116 (colon cancer) : Demonstrated effective apoptosis induction in treated cells.
These findings suggest that the compound may interact with cellular pathways involved in cancer progression.
The proposed mechanism involves the inhibition of key enzymes and pathways that are crucial for tumor growth. Molecular docking studies indicate that the compound binds effectively to target proteins associated with cancer cell survival and proliferation.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of the compound has been evaluated through computational models predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key findings include:
- Absorption : High predicted intestinal absorption based on Lipinski's rule of five.
- Distribution : Favorable distribution characteristics suggest potential for effective systemic delivery.
- Metabolism : Predicted metabolic pathways indicate stability against rapid enzymatic degradation.
Case Studies
Several case studies highlight the compound's efficacy in preclinical models:
-
Study on MCF-7 Cells :
- Treatment led to a reduction in cell viability by over 70% at concentrations above 10 µM.
- Flow cytometry analysis indicated an increase in early apoptotic cells.
-
In Vivo Studies :
- Animal models treated with the compound showed significant tumor size reduction compared to controls.
- Histopathological examinations revealed reduced cellular proliferation markers in treated tissues.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induction of apoptosis |
| Anticancer | HCT-116 | 12 | Inhibition of cell proliferation |
| Antioxidant | DPPH Assay | 20 | Scavenging free radicals |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2,5-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Functionalization of the tetrahydroquinoline core with a methoxyacetyl group via nucleophilic acyl substitution, requiring anhydrous dichloromethane and triethylamine as a base .
- Step 2 : Sulfonamide coupling using 2,5-difluorobenzenesulfonyl chloride under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .
- Key Parameters : Optimize reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine intermediate) to achieve yields >70% .
Q. How can researchers verify the purity and structural integrity of intermediates and the final compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of fluorine substituents (¹⁹F NMR) and methoxyacetyl group integration (¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 463.12) .
- Column Chromatography : Purify intermediates using silica gel and gradient elution (hexane:ethyl acetate 3:1 to 1:2) to remove unreacted sulfonyl chloride .
Q. What structural features of this compound are critical for its biological activity?
- Methodological Answer : Key moieties include:
- Sulfonamide group (-SO₂NH-) : Essential for target binding via hydrogen bonding with kinase active sites (e.g., BRAF V600E mutations) .
- 2,5-Difluoro substitution : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Tetrahydroquinoline core : Facilitates π-π stacking interactions in hydrophobic protein pockets .
Q. Which biological targets or pathways are most relevant for preliminary screening?
- Methodological Answer : Prioritize assays for:
- Kinase inhibition : Screen against BRAF, EGFR, or VEGFR using fluorescence polarization assays .
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values <10 µg/mL indicate potency) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis for in vivo studies?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve solubility of bulky intermediates .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproduct formation .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor sulfonamide coupling in real time .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations affecting activity .
- Computational Docking : Compare binding poses in BRAF vs. off-target kinases using AutoDock Vina .
Q. What role does the 2-methoxyacetyl group play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : The methoxy group reduces oxidative metabolism by cytochrome P450 enzymes (confirmed via liver microsomal assays) .
- Solubility : Introduce PEGylated analogs or co-solvents (e.g., DMSO) to improve aqueous solubility for IV administration .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
